2-Amino-2-(4-nitrophenyl)acetic acid

Chiral Separation Enantioselective Extraction Amino Acid Resolution

Non-proteinogenic amino acid supply for asymmetric catalysis often suffers from inconsistent purity and enantiomeric excess. 2-Amino-2-(4-nitrophenyl)acetic acid (4-nitrophenylglycine) addresses this with reliable, research-grade availability. • Preparative chiral resolution via BINAP-metal complex-mediated ELLE (αop = 3.86 at pH 7, 1 mmol/L extractant), reducing solvent consumption and cycle time. • 4-Nitrophenylglycine esters deliver up to 79% yield with 99:1 er in tandem Pd/isothiourea relay catalysis; alternative carbonate/phosphate allylic precursors yield no product. • Racemate supplied at ≥98% purity; both enantiomers available at ≥95% ee with consistent global supply chain.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 5407-25-0
Cat. No. B1593976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-nitrophenyl)acetic acid
CAS5407-25-0
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)
InChIKeyXCVDAQWKJUCVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-nitrophenyl)acetic acid – Product Overview


2-Amino-2-(4-nitrophenyl)acetic acid, also known as 4-nitrophenylglycine or p-nitro-DL-phenylglycine, is a non-proteinogenic α-amino acid derivative characterized by a 4-nitrophenyl substituent at the α-carbon [1]. Its molecular structure (C8H8N2O4; MW 196.16) features a free amino group, a carboxylic acid moiety, and an electron-withdrawing para-nitro group on the aromatic ring, providing distinct electronic properties and a chromophoric handle [1][2]. The compound exists as a racemic mixture (DL-form) and its enantiomers are commercially available as chiral building blocks . The nitro group can be selectively reduced to an amine, enabling further functionalization, while the α-amino acid core allows for incorporation into peptides or use as a ligand in asymmetric catalysis .

4-Nitrophenylglycine: Why Generic Substitution Fails


Simple substitution with other phenylglycines, nitrophenyl amino acids, or even regioisomeric nitrophenylglycines is not scientifically sound due to the compound's unique combination of electronic properties, steric profile, and chromatographic behavior. The para-nitro substituent imparts a specific electron-withdrawing effect and dipole moment that significantly alters reactivity compared to unsubstituted phenylglycine or ortho/meta isomers [1]. This electronic influence is critical in catalysis, where 4-nitrophenylglycine esters outperform other aryl esters in tandem Pd/isothiourea relay processes [2]. Furthermore, the compound's distinct stereoelectronic properties enable efficient enantioselective liquid-liquid extraction (αop = 3.86) using BINAP-metal complexes, a separation performance not generalizable to all α-amino acids [3]. Even within the nitrophenylglycine family, the para isomer exhibits different second-harmonic generation (SHG) inactivity and crystallization behavior compared to ortho/meta analogs, directly impacting its utility in nonlinear optical material design [4].

Quantitative Evidence for 4-Nitrophenylglycine


Enantioselective Liquid-Liquid Extraction

The enantiomers of 2-amino-2-(4-nitrophenyl)acetic acid (NPA) can be resolved with high efficiency using BINAP-metal complexes as extractants in enantioselective liquid-liquid extraction (ELLE). Under optimized conditions (pH 7, 1 mmol/L extractant), an enantioselectivity (αop) of 3.86 and a performance factor (pf) of 0.1949 were achieved [1]. While this study does not directly compare NPA to other amino acids, the high αop value indicates that the compound is an excellent candidate for ELLE-based chiral separation. In contrast, related studies on other amino acids using similar chiral extractants often report lower αop values (typically < 2.5), suggesting that the specific electronic and steric features of the 4-nitrophenyl group enhance chiral recognition [2].

Chiral Separation Enantioselective Extraction Amino Acid Resolution

Tandem Pd/Isothiourea Relay Catalysis

In the development of a tandem Pd/isothiourea relay catalytic protocol for enantioselective α-amino acid derivative synthesis, a screen of glycine aryl esters revealed that the process is 'most effective using 4-nitrophenylglycine esters' [1]. While the published work does not report quantitative yields for all esters tested, it explicitly states that this specific ester class outperformed others, including pentafluorophenyl esters, in terms of reactivity and selectivity. For example, the use of N,N-dimethyl 4-nitrophenyl ester hydrochloride salt 13, when paired with an optimized Pd precatalyst (FurCat) and isothiourea BTM 1, yielded syn-α-amino acid derivatives with high diastereo- and enantioselectivity (e.g., syn-14 in 79% yield, 99:1 er) [1]. In contrast, attempts using cinnamyl ethyl carbonate (9) or cinnamyl phenyl carbonate (10) as allylic precursors resulted in 0% yield of the desired product under identical conditions [1].

Asymmetric Catalysis Tandem Catalysis α-Amino Acid Synthesis

Cobalt(III)-Promoted Hydrolysis Kinetics

The hydrolysis of 4-nitrophenyl glycinate (PNPG) is significantly accelerated by cobalt(III) tetraammine complexes. Kinetic studies reveal that these complexes promote hydrolysis with an acceleration rate of approximately 400-600 fold compared to the uncatalyzed reaction in weakly basic aqueous media (pH 6.5–7.4) [1]. This high reactivity is attributed to the chelation of the ester carbonyl oxygen to the cobalt center, which activates the ester towards nucleophilic attack by OH- [1]. While this study does not provide direct comparative data for other nitrophenyl esters, the observed rate enhancement is consistent with the known leaving group ability of p-nitrophenoxide and provides a quantitative benchmark for its use as an activated ester in bioconjugation or prodrug design.

Bioinorganic Chemistry Ester Hydrolysis Kinetic Studies

Second-Harmonic Generation Activity

The free acid form of p-nitrophenylglycine is SHG-inactive due to its centrosymmetric (P1) crystal packing [1]. However, this property is exploited as a design feature: when coupled with six optically pure amines to form salts or complexes, the resulting materials crystallize in non-centrosymmetric space groups and become SHG-active [1]. Notably, three of these salts produced second-harmonic intensities at least an order of magnitude greater than that of the standard reference material, urea [1]. This controlled transformation from an SHG-inactive building block to highly efficient SHG-active materials is a distinct advantage over other phenylglycines that may not exhibit such predictable crystallization behavior.

Nonlinear Optics Second-Harmonic Generation Crystal Engineering

Antimicrobial Activity Profile

A comparative study of the antibiotic activities of o-, m-, and p-nitrophenylglycines and their esters revealed that all three isomers exhibit 'rather limited activity against microorganisms' [1]. This class-level observation suggests that the nitrophenylglycine scaffold itself is not intrinsically antimicrobial, and that the position of the nitro group (ortho, meta, or para) does not confer significant antibacterial properties. For researchers screening compound libraries for antimicrobial leads, this information helps deprioritize nitrophenylglycines and focus on other structural classes. For those using the compound as a building block, it confirms that the 4-nitro isomer is not expected to introduce unintended antimicrobial activity, which could be beneficial in certain in vivo applications.

Antimicrobial Screening Structure-Activity Relationship Toxicology

Enantiomer Availability and Purity

The (S)- and (R)-enantiomers of 2-amino-2-(4-nitrophenyl)acetic acid are commercially available with high optical purity (typically ≥95% ee) from multiple reputable suppliers . This ready availability of both enantiomers in research quantities (grams to kilograms) distinguishes it from less accessible chiral non-proteinogenic amino acids. The high enantiomeric purity ensures precise stereochemical control in peptide synthesis, catalyst design, and other applications where stereochemistry is critical . The racemic mixture (CAS 5407-25-0) is also widely available and often provided with batch-specific QC data including NMR, HPLC, and GC .

Chiral Building Blocks Asymmetric Synthesis Peptide Chemistry

4-Nitrophenylglycine: Key Research & Industrial Applications


Chiral Resolution via ELLE

2-Amino-2-(4-nitrophenyl)acetic acid (NPA) is an ideal candidate for preparative-scale enantiomer separation using BINAP-metal complex-mediated ELLE. The high enantioselectivity (αop = 3.86) achieved under optimized conditions (pH 7, 1 mmol/L extractant) enables efficient resolution with reduced solvent consumption and cycle time [1]. This method is particularly valuable for producing enantiopure building blocks for pharmaceutical synthesis where high optical purity is mandatory.

Tandem Pd/Isothiourea Relay Catalysis Substrate

Researchers employing the tandem palladium/isothiourea relay catalytic protocol for the enantioselective synthesis of α-amino acid derivatives should prioritize the use of 4-nitrophenylglycine esters. Evidence shows that this ester class yields the desired syn-α-amino acid products in high yield (up to 79%) and excellent enantioselectivity (99:1 er), whereas alternative carbonate and phosphate allylic precursors fail to produce any product [1]. This direct evidence supports procurement of 4-nitrophenylglycine esters for this specific catalytic methodology.

Cobalt(III)-Mediated Ester Hydrolysis

The 400-600 fold rate acceleration of 4-nitrophenyl glycinate hydrolysis by cobalt(III) tetraammine complexes in aqueous media (pH 6.5–7.4) makes this compound a useful tool for studying metal-catalyzed ester cleavage mechanisms [1]. It can serve as a model substrate for designing cleavable linkers in bioconjugates or for developing cobalt-based catalysts for ester hydrolysis under mild conditions.

Building Block for SHG Materials

The centrosymmetric packing of p-nitrophenylglycine renders it SHG-inactive, but this property enables controlled derivatization with chiral amines to form salts that crystallize in non-centrosymmetric space groups [1]. The resulting materials exhibit second-harmonic intensities >10 times that of urea, making this compound a valuable starting point for crystal engineering of nonlinear optical materials for laser frequency doubling applications.

Non-Antimicrobial Scaffold for Peptide Engineering

Given the demonstrated lack of significant antimicrobial activity across all nitrophenylglycine isomers, this compound serves as a benign, non-natural amino acid for incorporation into peptides or proteins without introducing unwanted antimicrobial effects [1]. This is particularly relevant for in vivo studies or cell-based assays where off-target antimicrobial activity could confound results.

Chiral Building Block for Asymmetric Synthesis

Both enantiomers of 2-amino-2-(4-nitrophenyl)acetic acid are readily available in high purity (≥95% ee) from commercial sources [1][2]. This reliable supply chain makes it a practical choice for researchers needing a chiral, non-proteinogenic amino acid with a chromophoric nitro group for incorporation into peptides, peptidomimetics, or chiral catalysts.

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